This compound is classified as:
The synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves a Claisen-Schmidt condensation reaction. This process combines an aromatic aldehyde (in this case, 2-nitrobenzaldehyde) with thiazolidine-2,4-dione under basic conditions.
This method allows for the introduction of various substituents on the thiazolidine ring, enabling further modifications and derivatizations.
The molecular formula of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is with a molecular weight of approximately 250.23 g/mol.
The structural representation includes:
5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical transformations due to its reactive functional groups:
These reactions expand its utility in synthetic organic chemistry and drug development.
While the exact mechanism of action for this specific compound is not fully elucidated, related thiazolidinedione derivatives exhibit several biological activities:
Common techniques for characterization include:
5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has potential applications in various fields:
5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione belongs to the class of 5-arylidene-thiazolidine-2,4-diones, characterized by a heterocyclic core consisting of a five-membered thiazolidine ring with carbonyl groups at positions 2 and 4. The systematic IUPAC name designates the parent heterocycle as "1,3-thiazolidine-2,4-dione" with a substituent at the 5-position formed by the condensation of 2-nitrobenzaldehyde, resulting in the methylidene linkage specified as "5-[(2-nitrophenyl)methylidene]". The compound's molecular formula is C₁₀H₆N₂O₄S, with a molecular weight of 250.23 grams per mole. Its canonical SMILES representation is O=C1NC(=O)SC1=CC2=CC=CC=C2N+[O-], which precisely encodes the atomic connectivity and the E/Z configuration (typically E) about the exocyclic double bond connecting the arylidene moiety to the thiazolidinedione core. This structural framework allows for keto-enol tautomerism, with the diketo form predominating in solution. X-ray crystallographic studies of analogous compounds reveal that the thiazolidinedione ring typically adopts a slightly puckered conformation, while the 2-nitrophenyl ring lies nearly perpendicular to the heterocyclic plane, minimizing steric interactions [4] [7].
The thiazolidinedione scaffold emerged as a privileged structure in medicinal chemistry following the discovery of ciglitazone's insulin-sensitizing effects in the early 1980s. Despite ciglitazone's withdrawal due to hepatotoxicity, this pioneering work established thiazolidinediones as peroxisome proliferator-activated receptor gamma agonists. Subsequent developments yielded troglitazone (approved 1997, withdrawn 2000), rosiglitazone (approved 1999, restricted 2010, restrictions lifted 2013), and pioglitazone (approved 1999), which remains in clinical use. The historical trajectory of thiazolidinedione drugs underscores their therapeutic potential alongside challenges in toxicity profiles, driving research toward novel derivatives with improved safety. Beyond antidiabetic applications, structural modifications at the 5-position of the thiazolidinedione core have revealed diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer effects. This expanded pharmacological profile has positioned 5-arylidene-thiazolidinediones as versatile scaffolds in drug discovery, with 5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione representing a specific chemical entity explored primarily for its non-hypoglycemic biological activities [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7